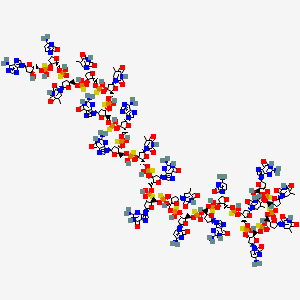![molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0](/img/structure/B585796.png)
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid typically involves the condensation of pyrazole derivatives with activated carbonyl compounds. One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which yields the desired pyrazolopyridine derivatives . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family, differing in the position of the nitrogen atoms in the ring structure.
1H-Pyrazolo[4,3-b]pyridine: Similar bicyclic structure but with different fusion points between the pyrazole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAQWKNPWBROHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693456 |
Source


|
| Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155847-27-0 |
Source


|
| Record name | (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)



